![molecular formula C15H10N4O4S2 B2415071 5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 1021262-93-0](/img/structure/B2415071.png)
5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
The compound “5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione” is a complex organic molecule that contains several functional groups and rings, including a benzo[d][1,3]dioxol-5-yl group, a thiazol-2-yl group, and a dihydropyrimidine-4,6(1H,5H)-dione group . It is part of a class of compounds that have shown promising biological activities, such as antiviral and anticancer properties .
Synthesis Analysis
The synthesis of this compound likely involves several steps, starting with the formation of the thiazol-2-yl group, followed by the introduction of the benzo[d][1,3]dioxol-5-yl group, and finally the formation of the dihydropyrimidine-4,6(1H,5H)-dione group . The exact synthetic route would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of this compound is characterized by its multiple ring structures and functional groups. The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ether, the thiazol-2-yl group is a type of heterocyclic compound containing sulfur and nitrogen, and the dihydropyrimidine-4,6(1H,5H)-dione group is a type of pyrimidine derivative .Chemical Reactions Analysis
This compound, like other similar compounds, may undergo a variety of chemical reactions, depending on the conditions. For example, it may participate in substitution reactions, addition reactions, or redox reactions . The exact reactions would depend on the specific reagents and conditions used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, it is likely to be a solid at room temperature, and its solubility in various solvents would depend on the polarity of the solvents and the compound itself .Scientific Research Applications
- Researchers have synthesized and evaluated a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines (C1–C31) for their antitumor activities against human cancer cell lines such as HeLa, A549, and MCF-7 .
- Although not directly studied for anti-inflammatory effects, compounds containing the benzo[d][1,3]dioxol-5-yl moiety have been explored for their potential in treating inflammatory conditions .
Antitumor Activity
Anti-Inflammatory Properties
Crystallography and Structural Studies
Mechanism of Action
Mode of Action
It is suggested that the compound may induce apoptosis and cause cell cycle arrests .
Result of Action
The molecular and cellular effects of the action of 5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione are suggested to include the induction of apoptosis and cell cycle arrests
Future Directions
properties
IUPAC Name |
5-[(E)-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O4S2/c20-12-8(13(21)19-14(24)18-12)4-16-15-17-9(5-25-15)7-1-2-10-11(3-7)23-6-22-10/h1-5H,6H2,(H3,18,19,20,21,24)/b16-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTZCFSVILLYHG-AYSLTRBKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)N=CC4=C(NC(=S)NC4=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/N=C/C4=C(NC(=S)NC4=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |
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